molecular formula C5H9N5S B074803 2-Methylsulfanylpyrimidine-4,5,6-triamine CAS No. 1431-40-9

2-Methylsulfanylpyrimidine-4,5,6-triamine

Cat. No. B074803
CAS RN: 1431-40-9
M. Wt: 171.23 g/mol
InChI Key: CTHYWCCCVXWRCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Methylsulfanylpyrimidine-4,5,6-triamine involves solvent-free interactions and autoclave conditions, ensuring that the methylsulfanyl group undergoes no transformations during synthesis. This process is highlighted by the production of functionalized bipyrines, proving the stability of the methylsulfanyl group throughout the synthesis stages (Shtaitz et al., 2023).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals the crystal formation and intermolecular interactions of these compounds. For instance, the crystal structure formation by numerous intermolecular N∙∙∙H contacts between molecules of triazolylpyridine-2-amine showcases the compound's structural integrity and interactions at the molecular level (Shtaitz et al., 2023).

Chemical Reactions and Properties

The chemical reactions of 2-Methylsulfanylpyrimidine-4,5,6-triamine derivatives with other substances, such as morpholine or hydrazine, result in nucleophilic substitution of the methylsulfanyl group. This reaction pathway leads to the formation of new compounds while retaining the core pyrimidine structure, demonstrating the compound's reactive versatility (Khudina et al., 2014).

Physical Properties Analysis

The physical properties of 2-Methylsulfanylpyrimidine-4,5,6-triamine and its derivatives can be inferred from their synthesis and molecular structure analyses. The stability of the methylsulfanyl group during synthesis and the detailed molecular structure insights suggest that these compounds possess distinct physical properties conducive to further chemical manipulations and applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are highlighted by the compound's ability to undergo nucleophilic substitution without altering the core pyrimidine structure. The diverse reactions it participates in, leading to the formation of various derivatives, underscore the compound's chemical versatility and potential for further exploration in synthetic chemistry (Khudina et al., 2014).

Scientific Research Applications

Synthesis and Derivatives

Research on 2-Methylsulfanylpyrimidine-4,5,6-triamine primarily focuses on its synthesis and the development of derivatives. Grigoryan et al. (2012) describe the alkylation of 2-sulfanylpyrimidines to produce derivatives like 2-alkylsulfanyl and 2-benzylsulfanyl. This work highlights the chemical versatility and potential for creating a variety of compounds from 2-methylsulfanylpyrimidine-4,5,6-triamine (Grigoryan, Kaldrikyan, & Melik-Ogandzhanyan, 2012).

Advanced Synthesis Techniques

Zanatta et al. (2006) report a two-step synthetic strategy to produce a series of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines, demonstrating advanced techniques in the synthesis of complex pyrimidine derivatives (Zanatta, Flores, Madruga, Flores, Bonacorso, & Martins, 2006).

Crystal Structure Analysis

Gerhardt and Egert (2015) explored the crystal structures involving 2-methylsulfanylpyrimidine-4,5,6-triamine derivatives, focusing on hydrogen-bond-based synthon motifs. Their research contributes to understanding the crystallographic and molecular properties of such compounds (Gerhardt & Egert, 2015).

Photocatalytic Properties

Heymann, Bittinger, and Klinke (2018) investigated the molecular doping of carbon nitride with 2,4,6-triaminopyrimidine, showing improved photocatalytic properties. This study suggests potential environmental applications, such as in the degradation of pollutants (Heymann, Bittinger, & Klinke, 2018).

Chemical Reactions and Interactions

Studies by Costa et al. (2010) and Beranek et al. (1983) provide insights into the chemical reactions and interactions involving 2-methylsulfanylpyrimidine-4,5,6-triamine derivatives. These works help in understanding the molecular behavior and potential applications of these compounds in various chemical contexts (Costa et al., 2010); (Beranek, Weis, Evans, Chetsanga, & Kadlubar, 1983).

properties

IUPAC Name

2-methylsulfanylpyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYWCCCVXWRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281730
Record name 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanylpyrimidine-4,5,6-triamine

CAS RN

1431-40-9
Record name 1431-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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